molecular formula C18H26ClN3 B1663885 Chloroquine CAS No. 54-05-7

Chloroquine

Cat. No. B1663885
CAS RN: 54-05-7
M. Wt: 319.9 g/mol
InChI Key: WHTVZRBIWZFKQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Chloroquine has been discussed in several studies . High-performance liquid chromatography (HPLC) methods have been used to quantify the drug in pharmaceutical products and biological samples . The main chromatographic conditions used to identify and quantify chloroquine from tablets and injections, degradation products, and metabolites are presented and discussed .


Molecular Structure Analysis

Chloroquine has a molecular formula of C18H26ClN3 and a molar mass of 319.88 g/mol . It is a 9-aminoquinolone used for over 70 years as first-line therapy in the prophylaxis and treatment of malaria .


Chemical Reactions Analysis

Chloroquine has been studied for its chemical reactions . It has been found that Chloroquine intercalates DNA, but only at concentrations much higher than required to kill malaria parasites .


Physical And Chemical Properties Analysis

Chloroquine is a white powder with a molecular weight of 319.88 g/mol . It is available in various dosages and concentrations .

Safety And Hazards

Chloroquine has been associated with several side effects, including serious heart rhythm problems, blood and lymph system disorders, kidney injuries, and liver problems and failure . It is also known to cause gastrointestinal, neurological, cardiac, and ocular side effects .

Future Directions

Chloroquine has been repurposed for other clinical conditions, with recent studies showing reduction in proteinuria in IgA nephropathy . Research is also underway to investigate the efficacy of Chloroquine in primary membranous nephropathy, Alport’s syndrome, systemic vasculitis, anti-GBM disease, acute kidney injury and for cardiovascular risk reduction in chronic kidney disease .

properties

IUPAC Name

4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTVZRBIWZFKQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2040446
Record name Chloroquine
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Molecular Weight

319.9 g/mol
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Physical Description

Solid
Record name Chloroquine
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Solubility

Bitter colorless crystals, dimorphic. Freely soluble in water, less sol in neutral or alkaline pH. Stable to heat in soln pH4 to 6.5. Practically in soluble in alcohol, benzene and chloroform /Diphosphate/, WHITE CRYSTALLINE POWDER; ODORLESS; BITTER TASTE; FREELY SOL IN WATER;PRACTICALLY INSOL IN ALCOHOL, CHLOROFORM, ETHER; AQ SOLN HAS PH OF ABOUT 4.5; PKA1= 7; PKA2= 9.2 /PHOSPHATE/, VERY SLIGHTLY SOL IN WATER; SOL IN DIL ACIDS, CHLOROFORM, ETHER, Insoluble in alcohol, benzene, chloroform, ether., 1.75e-02 g/L
Record name CHLOROQUINE
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Record name Chloroquine
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Mechanism of Action

Chloroquine inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin. _Plasmodium_ species continue to accumulate toxic heme, killing the parasite. Chloroquine passively diffuses through cell membranes and into endosomes, lysosomes, and Golgi vesicles; where it becomes protonated, trapping the chloroquine in the organelle and raising the surrounding pH. The raised pH in endosomes, prevent virus particles from utilizing their activity for fusion and entry into the cell. Chloroquine does not affect the level of ACE2 expression on cell surfaces, but inhibits terminal glycosylation of ACE2, the receptor that SARS-CoV and SARS-CoV-2 target for cell entry. ACE2 that is not in the glycosylated state may less efficiently interact with the SARS-CoV-2 spike protein, further inhibiting viral entry., The exact mechanism of antimalarial activity of chloroquine has not been determined. The 4-aminoquinoline derivatives appear to bind to nucleoproteins and interfere with protein synthesis in susceptible organisms; the drugs intercalate readily into double-stranded DNA and inhibit both DNA and RNA polymerase. In addition, studies using chloroquine indicate that the drug apparently concentrates in parasite digestive vacuoles, increases the pH of the vacuoles, and interferes with the parasite's ability to metabolize and utilize erythrocyte hemoglobin. Plasmodial forms that do not have digestive vacuoles and do not utilize hemoglobin, such as exoerythrocytic forms, are not affected by chloroquine., The 4-aminoquinoline derivatives, including chloroquine, also have anti-inflammatory activity; however, the mechanism(s) of action of the drugs in the treatment of rheumatoid arthritis and lupus erythematosus has not been determined. Chloroquine reportedly antagonizes histamine in vitro, has antiserotonin effects, and inhibits prostaglandin effects in mammalian cells presumably by inhibiting conversion of arachidonic acid to prostaglandin F2. In vitro studies indicate that chloroquine also inhibits chemotaxis of polymorphonuclear leukocytes, macrophages, and eosinophils., Antiprotozoal-Malaria: /Mechanism of action/ may be based on ability of chloroquine to bind and alter the properties of DNA. Chloroquine also is taken up into the acidic food vacuoles of the parasite in the erythrocyte. It increases the pH of the acid vesicles, interfering with vesicle functions and possibly inhibiting phospholipid metabolism. In suppressive treatment, chloroquine inhibits the erythrocytic stage of development of plasmodia. In acute attacks of malaria, chloroquine interrupts erythrocytic schizogony of the parasite. its ability to concentrate in parasitized erythrocytes may account for its selective toxicity against the erythrocytic stages of plasmodial infection., Antirheumatic-Chloroquine is though to act as a mild immunosuppressant, inhibiting the production of rheumatoid factor and acute phase reactants. It also accumulates in white blood cells, stabilizing lysosomal membranes and inhibiting the activity of many enzymes, including collagenase and the proteases that cause cartilage breakdown.
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Product Name

Chloroquine

Color/Form

WHITE TO SLIGHTLY YELLOW, CRYSTALLINE POWDER, Colorless crystals

CAS RN

54-05-7
Record name Chloroquine
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Record name Chloroquine
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Melting Point

87-89.5, 87 °C, 289 °C
Record name Chloroquine
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Record name Chloroquine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Synthesis routes and methods I

Procedure details

17.904 millimols, i.e. a yield of 98.05% relative to the 7-chloro-1,2,3,4-tetrahydroquinolin-4-one converted, and a yield of 96.86% relative to the 1-diethylamino-4-amino-pentane converted, and
Quantity
0 (± 1) mol
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Yield
98.05%

Synthesis routes and methods II

Procedure details

3.665 millimols, i.e. a yield of 90% relative to the 7-chloro-1,2,3,4-tetrahydroquinolinone converted, and a yield of 91.2% relative to the 1-diethylamino-4-aminopentane converted, and
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
373,000
Citations
F Touret, X de Lamballerie - Antiviral research, 2020 - Elsevier
Recent publications have brought attention to the possible benefit of chloroquine, a broadly used antimalarial drug, in the treatment of patients infected by the novel emerged …
Number of citations: 708 www.sciencedirect.com
E Schrezenmeier, T Dörner - Nature Reviews Rheumatology, 2020 - nature.com
Despite widespread clinical use of antimalarial drugs such as hydroxychloroquine and chloroquine in the treatment of rheumatoid arthritis (RA), systemic lupus erythematosus (SLE) …
Number of citations: 252 www.nature.com
SA Meo, DC Klonoff, J Akram - European Review for …, 2020 - talkingaboutthescience.com
… , chloroquine is widely used to treat malaria. In malarial non-pandemic nations, chloroquine is … investigate the efficacy of chloroquine and hydroxychloroquine for the treatment of COVID-…
Number of citations: 242 www.talkingaboutthescience.com
B Riou, P Barriot, A Rimailho… - New England Journal of …, 1988 - Mass Medical Soc
… g of chloroquine was an accurate predictor of a fatal outcome, and therefore chose this dose as the criterion for severe chloroquine … more than 5 g of chloroquine between July 1983 and …
Number of citations: 282 www.nejm.org
RE Ferner, JK Aronson - Bmj, 2020 - bmj.com
… , for example, chloroquine increased viral replication.9 In one study, chloroquine reduced transmission of Zika virus to the offspring of five infected mice.10 Chloroquine inhibited Ebola …
Number of citations: 443 www.bmj.com
DJ Browning, DJ Browning - Hydroxychloroquine and chloroquine …, 2014 - Springer
… Both enantiomers of chloroquine are equipotent in vitro and in a duck model of malaria. In mice and rats S(+) chloroquine was more potent than R(−) chloroquine, possibly due to …
Number of citations: 201 link.springer.com
ML Estes, D Ewing-Wilson, SM Chou… - The American journal of …, 1987 - Elsevier
… features in chloroquine or … on: (1) chloroquine as a neuromyotoxin affecting nerves and cardiac and skeletal muscles; (2) the clinical and neuropathologic features of chloroquine …
Number of citations: 229 www.sciencedirect.com
A Cortegiani, G Ingoglia, M Ippolito, A Giarratano… - Journal of critical …, 2020 - Elsevier
… The aim of this systematic review was to summarize the evidence regarding chloroquine for … Chloroquine seems to be effective in limiting the replication of SARS-CoV-2 (virus causing …
Number of citations: 441 www.sciencedirect.com
A Savarino, L Di Trani, I Donatelli, R Cauda… - The Lancet infectious …, 2006 - thelancet.com
… 500 mg of chloroquine (as used in the Indian study), but not using 250 mg of chloroquine daily,… Chloroquine/hydroxychloroquine might thus be a valuable option to be tested in low-cost …
Number of citations: 674 www.thelancet.com
A Savarino, JR Boelaert, A Cassone… - The Lancet infectious …, 2003 - thelancet.com
… Chloroquine exerts direct antiviral effects, inhibiting pH-… Moreover, chloroquine has immunomodulatory effects, … We review the available information on the effects of chloroquine on …
Number of citations: 587 www.thelancet.com

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